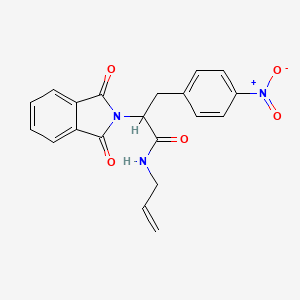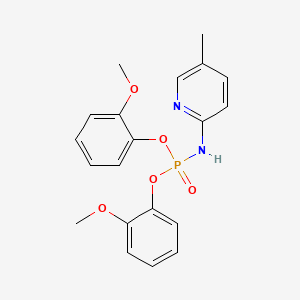![molecular formula C17H15NO6 B5144553 5-[(2-phenoxypropanoyl)amino]isophthalic acid](/img/structure/B5144553.png)
5-[(2-phenoxypropanoyl)amino]isophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-phenoxypropanoyl)amino]isophthalic acid, also known as Compound A, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
作用机制
The mechanism of action of 5-[(2-phenoxypropanoyl)amino]isophthalic acid A is not fully understood, but it is believed to act by modulating the activity of certain proteins and enzymes involved in cellular signaling pathways. Specifically, 5-[(2-phenoxypropanoyl)amino]isophthalic acid A has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating inflammation and immune responses. By inhibiting NF-κB activity, 5-[(2-phenoxypropanoyl)amino]isophthalic acid A may be able to reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
5-[(2-phenoxypropanoyl)amino]isophthalic acid A has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-[(2-phenoxypropanoyl)amino]isophthalic acid A can induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of certain bacteria. Additionally, in vivo studies have shown that 5-[(2-phenoxypropanoyl)amino]isophthalic acid A can improve glucose tolerance and insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
One of the main advantages of using 5-[(2-phenoxypropanoyl)amino]isophthalic acid A in laboratory experiments is its specificity. Because it targets specific proteins and enzymes, 5-[(2-phenoxypropanoyl)amino]isophthalic acid A can be used to investigate the role of these molecules in various cellular processes. Additionally, 5-[(2-phenoxypropanoyl)amino]isophthalic acid A has been shown to have low toxicity and is relatively easy to synthesize.
However, there are also limitations to using 5-[(2-phenoxypropanoyl)amino]isophthalic acid A in lab experiments. One limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with. Additionally, the mechanism of action of 5-[(2-phenoxypropanoyl)amino]isophthalic acid A is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 5-[(2-phenoxypropanoyl)amino]isophthalic acid A. One area of interest is its potential therapeutic applications in diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(2-phenoxypropanoyl)amino]isophthalic acid A and how it interacts with specific proteins and enzymes. Finally, there is a need for the development of more efficient synthesis methods for 5-[(2-phenoxypropanoyl)amino]isophthalic acid A, which could facilitate its use in a wider range of experimental settings.
合成方法
The synthesis of 5-[(2-phenoxypropanoyl)amino]isophthalic acid A involves a multi-step process that begins with the reaction of 2-phenoxypropanoic acid with thionyl chloride to form 2-phenoxypropanoyl chloride. This intermediate is then reacted with 5-aminoisophthalic acid in the presence of triethylamine to yield 5-[(2-phenoxypropanoyl)amino]isophthalic acid A. The overall yield of this process is approximately 40%.
科学研究应用
5-[(2-phenoxypropanoyl)amino]isophthalic acid A has been shown to have a range of applications in scientific research. It has been used as a tool to investigate the role of certain proteins and enzymes in various cellular processes, including inflammation, cell proliferation, and apoptosis. Additionally, 5-[(2-phenoxypropanoyl)amino]isophthalic acid A has been shown to have potential therapeutic applications in diseases such as cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
5-(2-phenoxypropanoylamino)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-10(24-14-5-3-2-4-6-14)15(19)18-13-8-11(16(20)21)7-12(9-13)17(22)23/h2-10H,1H3,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUKQBFAFHVRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Phenoxypropanoyl)amino]benzene-1,3-dicarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5144473.png)


![N-(4-sec-butylphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5144494.png)
![methyl 5-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5144501.png)
![5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5144517.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B5144524.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5144536.png)
![2-(4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B5144538.png)
![N-cyclopentyl-5-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5144542.png)
![2-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5144545.png)


![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-4,4,4-trifluoro-N-(2-methoxyethyl)butanamide](/img/structure/B5144592.png)